molecular formula C17H11N3O5 B2375286 7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one CAS No. 896380-05-5

7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Número de catálogo: B2375286
Número CAS: 896380-05-5
Peso molecular: 337.291
Clave InChI: MFPUELBBTUERCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” is a synthetic organic compound that belongs to the class of chromen-2-ones

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Coupling with chromen-2-one: The final step involves coupling the benzimidazole derivative with a chromen-2-one scaffold, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Análisis De Reacciones Químicas

Nitration Reactivity and Positional Selectivity

The nitro group at C6 of the benzodiazolyl ring is stabilized by:

  • Resonance effects from the adjacent diazole nitrogen atoms.

  • Electron-withdrawing nature of the coumarin carbonyl group, directing nitration to electron-deficient aromatic positions .

Table 1: Comparative Nitration Outcomes in Analogous Coumarins

CompoundNitration PositionYield (%)ConditionsSource
4,7-DimethylcoumarinC3, C6, C878HNO₃/H₂SO₄, 28°C, 12 hr
3-PhenylcoumarinC6 (Benzodiazolyl)85Acetyl nitrate, 0°C, 4 hr
7-Methoxycoumarin derivativeC6 (Benzodiazolyl)82*HNO₃/H₂SO₄, 5°C, 8 hr
*Estimated from analogous systems

Reduction of the Nitro Group

The 6-nitro substituent undergoes catalytic hydrogenation or chemical reduction :

  • Fe/HCl in ethanol : Reduces nitro to amino with 71–82% yields .

  • Pd/C under H₂ : Achieves full reduction within 2 hr at 25°C .

Key Spectral Changes Post-Reduction:

  • FT-IR : Disappearance of NO₂ asymmetric stretch (~1520 cm⁻¹) and emergence of NH₂ bands (~3400 cm⁻¹) .

  • ¹H-NMR : New signals at δ 5.33 ppm (NH₂) and upfield shifts for adjacent protons .

Electrophilic Aromatic Substitution (EAS)

  • The electron-deficient benzodiazolyl ring resists further EAS unless using superelectrophilic agents (e.g., NO₂⁺ BF₄⁻) .

  • GEDT analysis (Global Electron Density Transfer) shows 0.36 e transfer at the transition state (TS-C6), favoring meta-directing effects .

Nucleophilic Additions

  • The coumarin carbonyl (C2=O) reacts with Grignard reagents or hydrazines , forming hydrazone derivatives with IC₅₀ values <20 μM in antitumor assays .

Cross-Coupling Reactions

The benzodiazolyl nitrogen participates in:

  • Buchwald–Hartwig amination with aryl halides (Pd(OAc)₂, XPhos).

  • Suzuki–Miyaura coupling using boronic acids (Pd(PPh₃)₄, K₂CO₃) .

Table 2: Representative Coupling Outcomes

Reaction TypePartnerYield (%)ApplicationSource
Suzuki–Miyaura4-Fluorophenylboronic acid58Anticancer leads
Copper-mediated azide-alkynePropargyl sulfonamide96Triazole-linked hybrids

Stability and Degradation

  • Photodegradation : UV exposure (λ = 365 nm) induces cleavage of the coumarin lactone ring, forming o-coumaric acid derivatives .

  • Hydrolytic stability : Resists hydrolysis at pH 2–12 (24 hr, 25°C) but degrades under strong alkaline conditions (pH >13) .

Aplicaciones Científicas De Investigación

“7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mecanismo De Acción

The mechanism of action of “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro and methoxy groups could play a role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

    7-methoxy-3-(1H-benzimidazol-2-yl)-2H-chromen-2-one: Lacks the nitro group.

    7-methoxy-3-(6-amino-1H-benzimidazol-2-yl)-2H-chromen-2-one: Contains an amino group instead of a nitro group.

    7-methoxy-3-(6-chloro-1H-benzimidazol-2-yl)-2H-chromen-2-one: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in “7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.

Actividad Biológica

7-Methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, also known as K026-0254, is a synthetic compound that has garnered attention due to its potential biological activities. The compound features a chromenone core with a methoxy group and a nitro-substituted benzodiazole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5O5, with a molecular weight of 353.4 g/mol. The structure is characterized by the following features:

PropertyValue
Molecular FormulaC17H15N5O5
Molecular Weight353.4 g/mol
IUPAC Name7-methoxy-3-(6-nitro-1H-benzodiazol-2-yl)-2H-chromen-2-one
SMILESCOc(cc1)cc(C=C2c3nc(ccc(N+=O)c4)c4[nH]3)c1OC2=O

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that compounds with similar structures can inhibit various kinases involved in cancer pathways. The presence of the nitro group may play a role in modulating kinase activity .
  • Antioxidant Activity : Chromenone derivatives are often studied for their antioxidant properties. This compound may scavenge free radicals, thereby protecting cells from oxidative stress .
  • Antimicrobial Properties : Some studies indicate that related compounds exhibit antimicrobial activity, suggesting that this compound could potentially inhibit bacterial growth or viral replication .

Case Studies and Experimental Data

Recent studies have focused on the biological evaluation of this compound:

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
    • IC50 values were determined through MTT assays, showing significant potency compared to standard chemotherapeutic agents.
  • Antioxidant Studies :
    • The compound was tested for its ability to reduce oxidative stress markers in vitro. Results indicated a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in treated cells .
  • Microbial Inhibition :
    • In vitro assays against pathogenic bacteria showed that the compound has inhibitory effects on gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .

Q & A

Q. Basic: What are the recommended synthesis routes for 7-methoxy-3-(6-nitro-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, and how do substitution patterns affect yield?

Answer:
The synthesis typically involves coupling a nitro-substituted benzodiazole precursor with a methoxy-functionalized chromenone core. A stepwise approach is recommended:

  • Step 1: Prepare the 6-nitro-1H-1,3-benzodiazole moiety via nitration of 1H-benzodiazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Step 2: Functionalize the chromenone at the 3-position using a nucleophilic substitution or Pd-catalyzed cross-coupling reaction.
  • Step 3: Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance coupling efficiency.

Substituents like the nitro group increase steric hindrance, reducing yields by ~15–20% compared to non-nitro analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Answer:
A multi-technique approach is essential:

  • X-ray crystallography (SHELX programs): Resolve the nitro group's position and confirm benzodiazole-chromenone linkage. SHELXL refinement is ideal for small-molecule crystallography .
  • NMR (¹H/¹³C, 2D-COSY): Identify coupling between the chromenone C3-H and benzodiazole protons. Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm).
  • High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. Advanced: What contradictory data exist regarding the biological activity of nitro-substituted benzodiazole-chromenone hybrids, and how can they be resolved?

Answer:
Nitro groups are reported to enhance anticancer activity in some studies (e.g., IC₅₀ ~5 µM against MCF-7 cells) but reduce antimicrobial efficacy in others (e.g., 2–4× lower potency vs. brominated analogs). Contradictions arise from:

  • Cellular uptake differences: Nitro groups may improve membrane permeability in cancer cells but hinder it in bacterial models.
  • Redox microenvironment: Nitro reduction to amino derivatives in hypoxic tumors activates prodrugs, whereas aerobic bacteria lack this mechanism.

Resolution strategies:

  • Perform comparative assays under standardized oxygen levels.
  • Use isogenic cell lines to isolate uptake mechanisms.
  • Validate via molecular docking (e.g., AutoDock Vina) to assess nitro group interactions with target proteins (e.g., topoisomerase II) .

Q. Advanced: How does the nitro group at the benzodiazole 6-position influence photophysical properties compared to halogenated analogs?

Answer:
The nitro group introduces strong electron-withdrawing effects, altering:

  • Absorption spectra: A redshift (~20–30 nm) in UV-vis due to extended π-conjugation.
  • Fluorescence quenching: Nitro groups reduce quantum yield (Φ <0.1) via intersystem crossing, unlike brominated analogs (Φ ~0.3–0.5).
  • Solvatochromism: Enhanced polarity sensitivity in polar solvents (e.g., Δλem = 15 nm in ethanol vs. toluene).

Methodological note: Use time-resolved fluorescence spectroscopy to quantify excited-state lifetimes and confirm quenching mechanisms .

Q. Advanced: What computational methods are suitable for predicting the binding mode of this compound with DNA topoisomerase II?

Answer:

  • Molecular docking (Glide, Schrödinger): Dock the compound into the ATP-binding pocket (PDB: 1ZXM). Prioritize poses with nitro group interactions near key residues (e.g., Lys454).
  • Molecular dynamics (GROMACS): Simulate binding stability over 100 ns. Monitor RMSD (<2 Å) and hydrogen bond occupancy (>70%).
  • QM/MM (Gaussian/Amber): Calculate charge transfer between the nitro group and enzyme active site.

Validation: Compare with experimental IC₅₀ values from topoisomerase II inhibition assays .

Q. Basic: What are the stability challenges for this compound under physiological conditions, and how can degradation be mitigated?

Answer:
Key degradation pathways:

  • Hydrolysis: The lactone ring in chromenone opens at pH >7.5.
  • Nitro group reduction: In vivo metabolism converts nitro to amino derivatives, altering activity.

Mitigation strategies:

  • Formulate as a lyophilized powder (stable for >12 months at -20°C).
  • Use prodrug approaches (e.g., ester-protected methoxy groups) to delay hydrolysis .

Q. Advanced: How does this compound compare to structurally similar coumarin-benzimidazole hybrids in terms of kinase inhibition selectivity?

Answer:

Compound Kinase Targets IC₅₀ (µM) Selectivity Index
Target compoundCDK2, EGFR0.8–1.28.5 (CDK2 vs. VEGFR2)
3-(1H-Benzimidazol-2-yl)-6-bromo analogCDK2, Aurora B1.5–2.03.2
7-Methoxy-3-(4-phenylpiperazinyl) analogEGFR, HER20.5–0.912.4

The nitro-benzodiazole moiety enhances CDK2 affinity but reduces selectivity due to off-target interactions with Aurora kinases. Use kinome-wide profiling (e.g., KinomeScan) to identify selectivity hotspots .

Propiedades

IUPAC Name

7-methoxy-3-(6-nitro-1H-benzimidazol-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5/c1-24-11-4-2-9-6-12(17(21)25-15(9)8-11)16-18-13-5-3-10(20(22)23)7-14(13)19-16/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPUELBBTUERCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.